1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate
Overview
Description
1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate is a fluorinated organic compound with the molecular formula C12H6F12O2. It is characterized by the presence of two hexafluoroisopropyl groups attached to a benzene ring, each containing an alpha-hydroxy group. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate can be synthesized through a multi-step process involving the reaction of hexafluoroacetone with phenol derivatives. The reaction typically proceeds under acidic conditions, where hexafluoroacetone reacts with phenol to form the intermediate compound, which is then further reacted to yield the final product. The reaction conditions often involve the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the alpha-hydroxy groups to corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of high-performance polymers and fluorinated materials.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials due to its unique chemical properties and thermal stability.
Mechanism of Action
The mechanism of action of 1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate involves its interaction with molecular targets through its alpha-hydroxy and hexafluoroisopropyl groups. These groups can form hydrogen bonds and interact with various enzymes and proteins, influencing their activity and stability. The compound’s fluorinated nature also contributes to its high thermal stability and resistance to degradation, making it suitable for use in harsh chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene
- 1,4-Bis(hexafluoro-alpha-hydroxyisopropyl)benzene
- 2,2’-1,4-phenylene bis(1,1,1,3,3,3-hexafluoropropan-2-ol)
Uniqueness
1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate stands out due to its unique combination of alpha-hydroxy and hexafluoroisopropyl groups, which impart high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials, such as high-performance polymers and advanced coatings.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O2.H2O/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24;/h1-4,25-26H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTWBMQINHSTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583639 | |
Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339264-55-0, 304851-82-9 | |
Record name | 1,4-Benzenedimethanol, α1,α1,α4,α4-tetrakis(trifluoromethyl)-, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339264-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 304851-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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